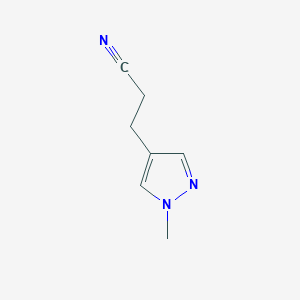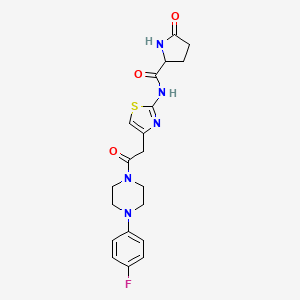![molecular formula C11H8N2O6S2 B2503517 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 877818-33-2](/img/structure/B2503517.png)
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . It has a complex structure that includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group . The nitrofuran group is known for its antimicrobial properties, while the thiazolidinone ring is a common feature in many pharmaceutical drugs .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is a derivative of thiazolidinone, a class of compounds known for a wide range of biological activities. Research has focused on the synthesis of novel compounds within this class for various applications. For instance, the synthesis and stereochemistry of long alkyl chain substituted thiazolidin-4-ones have been explored for their potential biological activities, involving compounds with similar structural features to the one mentioned, highlighting the synthetic routes and stereochemical considerations in the creation of these compounds (Rahman et al., 2005).
Anticancer Activity
A significant area of application for thiazolidinone derivatives is in the development of anticancer agents. For example, novel thiazolidinones have been synthesized with the aim of evaluating their anticancer activity against various cell lines. One study identified a specific compound with notable antimitotic activity, suggesting the potential of these compounds in anticancer therapies (Buzun et al., 2021).
Antimicrobial Activity
The search for new antimicrobial agents has also led to the exploration of thiazolidinone derivatives. Certain newly synthesized thiazolidinone compounds have shown promising antimicrobial properties, providing a foundation for further investigation into their use as antibacterial and antifungal agents (Gouda et al., 2010).
Antituberculosis Activity
In the field of antituberculosis research, thiazolidinone derivatives have been studied for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have demonstrated significant activity, indicating their potential role in developing new treatments for tuberculosis (Foroumadi et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of the compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Mode of Action
The compound this compound inhibits these bacterial enzymes, disrupting their normal function . This disruption prevents the bacteria from properly metabolizing glucose and pyruvate, which are essential for their energy production and survival .
Biochemical Pathways
By inhibiting these enzymes, this compound affects several biochemical pathways. These include the glycolysis pathway, the citric acid cycle, and the glutathione-ascorbate cycle . The downstream effects of these disruptions can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, bacterial cell death .
Pharmacokinetics
Like many other nitrofuran compounds, it is likely to be well-absorbed and widely distributed throughout the body . Its bioavailability may be influenced by factors such as its formulation, route of administration, and the patient’s physiological state .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival . By disrupting key biochemical pathways, the compound causes bacterial cell death, effectively treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other drugs or substances, and the specific characteristics of the bacterial strain (such as resistance mechanisms) .
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHQDHPDPQMZLP-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)


![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)